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Compound of Interest

Compound Name: AM-095 Sodium

Cat. No.: B560099 Get Quote

Technical Support Center: AM-095 Sodium
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with AM-095
Sodium. The information is designed to help anticipate and address potential issues related to

off-target effects during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AM-095 Sodium?

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1

(LPAR1).[1][2][3] It functions by competitively inhibiting the binding of lysophosphatidic acid

(LPA) to LPAR1, thereby blocking its downstream signaling.[4]

Q2: How selective is AM-095 for LPAR1 over other LPA receptor subtypes?

AM-095 is described as a selective LPAR1 antagonist. For instance, its use in diabetic

nephropathy studies was specifically to exclude the potential contribution of LPAR3 inhibition

that may be seen with other less selective antagonists like Ki16425.[5] While comprehensive

public data on its selectivity against all other LPA receptor subtypes (LPA2, LPA4, LPA5, LPA6)

is limited, its characterization as "LPAR1-selective" suggests significantly lower affinity for these

other receptors.
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Q3: Has AM-095 shown any agonist activity at the LPAR1 receptor?

No, in vitro studies have demonstrated that AM-095 exhibits no agonist activity at the LPAR1

receptor.[2]

Q4: Are there any known off-target effects for compounds structurally related to AM-095?

Yes, a structurally related LPAR1 antagonist, AM966, was found to have an unexpected effect

of increasing lung microvascular endothelial permeability.[6] This was mediated through the

activation of the Rho signaling pathway and phosphorylation of VE-cadherin.[6] While this has

not been reported for AM-095, it is a potential off-target effect to be aware of when studying

endothelial barrier function.

Troubleshooting Guide
Issue 1: Unexpected changes in endothelial cell permeability in our in vitro model.

Question: We are using AM-095 to block LPAR1 signaling in human lung microvascular

endothelial cells (HLMVECs). However, we are observing an unexpected increase in

endothelial permeability, measured by a decrease in transendothelial electrical resistance

(TEER). Could this be an off-target effect of AM-095?

Possible Cause: While AM-095 is a selective LPAR1 antagonist, a similar compound,

AM966, has been reported to increase lung endothelial barrier permeability.[6] This effect

was independent of LPAR1 antagonism and involved RhoA activation.[6] It is plausible that

AM-095 could have a similar off-target effect at certain concentrations.

Troubleshooting Steps:

Concentration-Response Curve: Perform a detailed concentration-response experiment to

determine if the permeability effect is dose-dependent. It's possible this off-target effect

only manifests at higher concentrations.

Use a Structurally Different LPAR1 Antagonist: As a control, test another LPAR1

antagonist with a different chemical scaffold to see if the effect is reproducible.
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Investigate RhoA Activation: Assay for RhoA activation (e.g., using a RhoA G-LISA or pull-

down assay) in your endothelial cells treated with AM-095.

Examine VE-Cadherin Phosphorylation: Analyze the phosphorylation status of VE-

cadherin in response to AM-095 treatment via Western blot.

Issue 2: Inconsistent results in fibrosis models compared to literature.

Question: We are using AM-095 in a bleomycin-induced pulmonary fibrosis model in mice,

but we are not observing the expected level of attenuation of fibrosis. What could be the

issue?

Possible Causes:

Pharmacokinetics and Bioavailability: AM-095 has high oral bioavailability and a moderate

half-life in rats and dogs.[2] However, differences in mouse strain, age, or diet could

potentially alter its pharmacokinetic profile.

Dosing Regimen: The timing and frequency of AM-095 administration relative to the fibrotic

insult are critical.

Compound Stability: Ensure the AM-095 Sodium solution is prepared correctly and is

stable throughout the experiment.

Troubleshooting Steps:

Verify Compound Integrity: Confirm the purity and integrity of your AM-095 Sodium batch.

Pharmacokinetic Study: If feasible, perform a pilot pharmacokinetic study in your specific

mouse strain to determine the plasma concentrations of AM-095 achieved with your

dosing regimen.

Optimize Dosing: Review the literature for established effective dosing regimens in similar

models.[7] Consider adjusting the dose or frequency of administration.

Control for Vehicle Effects: Ensure that the vehicle used to dissolve and administer AM-

095 is not contributing to any unexpected effects.
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Quantitative Data
Table 1: In Vitro Potency of AM-095

Assay Type Species
Cell
Line/System

IC50 Value Reference

LPA-induced

Calcium Flux
Human

LPAR1-

transfected CHO

cells

0.025 µM [2]

LPA-induced

Calcium Flux
Mouse

LPAR1-

transfected CHO

cells

0.023 µM [2]

GTPγS Binding Human
Recombinant

LPAR1
0.98 µM [2]

GTPγS Binding Mouse
Recombinant

LPAR1
0.73 µM [2]

LPA-driven

Chemotaxis
Mouse

LPAR1-

overexpressing

CHO cells

778 nM [2]

LPA-driven

Chemotaxis
Human

A2058

melanoma cells
233 nM [2]

Experimental Protocols
1. GTPγS Binding Assay for LPAR1 Antagonism

Objective: To determine the inhibitory effect of AM-095 on LPAR1 activity.

Materials:

Cell membranes from CHO cells overexpressing human or mouse LPAR1.

[35S]-GTPγS (0.1 nM).
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Assay Buffer: 50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl2, 50 µg/mL saponin, pH 7.5.

0.2% fatty acid-free human serum albumin.

5 µM GDP.

900 nM LPA (18:1).

AM-095 Sodium at various concentrations.

Procedure:

Add known amounts of AM-095 (diluted in DMSO) or vehicle (DMSO) to 25 to 40 µg of

LPAR1-expressing cell membranes.

Add [35S]-GTPγS in the assay buffer containing human serum albumin and GDP.

To measure antagonist activity, stimulate GTPγS binding with 900 nM LPA.

To test for agonist effects, measure the ability of AM-095 to stimulate GTPγS binding in the

absence of LPA.

Incubate the reaction mixture.

Terminate the reaction and separate bound from free [35S]-GTPγS using filtration.

Quantify the amount of bound [35S]-GTPγS using a scintillation counter.

Calculate the IC50 value for AM-095 by plotting the inhibition of LPA-stimulated GTPγS

binding against the concentration of AM-095.

2. LPA-Induced Calcium Flux Assay

Objective: To measure the antagonistic effect of AM-095 on LPA-induced intracellular

calcium mobilization.

Materials:

CHO cells stably transfected with human or mouse LPAR1.
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

LPA.

AM-095 Sodium at various concentrations.

Procedure:

Culture the LPAR1-transfected CHO cells to an appropriate confluency.

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's

protocol.

Wash the cells to remove excess dye.

Pre-incubate the cells with various concentrations of AM-095 or vehicle for a specified

period.

Stimulate the cells with a known concentration of LPA.

Measure the change in intracellular calcium concentration by monitoring the fluorescence

of the calcium-sensitive dye using a fluorometric imaging plate reader or a similar

instrument.

Determine the IC50 of AM-095 by quantifying the inhibition of the LPA-induced calcium

response at different AM-095 concentrations.
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Click to download full resolution via product page

Caption: LPAR1 signaling pathway and the antagonistic action of AM-095 Sodium.
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Caption: Troubleshooting workflow for unexpected results with AM-095.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AM095 - Immunomart [immunomart.org]

2. medchemexpress.com [medchemexpress.com]

3. AM095 - MedChem Express [bioscience.co.uk]

4. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]

5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

6. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular
Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation
of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]

7. glpbio.com [glpbio.com]

To cite this document: BenchChem. [Potential off-target effects of AM-095 Sodium to
consider]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560099#potential-off-target-effects-of-am-095-
sodium-to-consider]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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